Avibactam is derived from the chemical structure of bicyclic compounds and has been developed through various synthetic routes that focus on efficiency and yield. It is classified under the category of beta-lactamase inhibitors, which play a critical role in enhancing the efficacy of existing beta-lactam antibiotics against resistant bacterial strains .
The synthesis of avibactam has evolved through several methods, each aiming to improve yield, reduce environmental impact, and simplify the process.
Avibactam's molecular formula is CHNO, with a molecular weight of 239.24 g/mol. The compound features a bicyclic structure that includes a diazabicyclooctane core, which is crucial for its mechanism of action as a beta-lactamase inhibitor. The structural configuration contributes significantly to its ability to bind effectively with beta-lactamases, preventing these enzymes from hydrolyzing beta-lactam antibiotics .
Avibactam undergoes several chemical reactions during its synthesis:
Avibactam functions by binding to the active site of beta-lactamases, thereby inhibiting their enzymatic activity. This inhibition prevents the breakdown of beta-lactam antibiotics, allowing them to exert their antibacterial effects more effectively against resistant bacteria.
Avibactam is primarily used in clinical settings as a beta-lactamase inhibitor in combination therapies for treating infections caused by resistant bacteria. Its effectiveness against multidrug-resistant strains has made it an essential tool in modern antibiotic therapy. Ongoing research continues to explore its potential applications in combination with other antibiotics and its efficacy against emerging resistant pathogens .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3